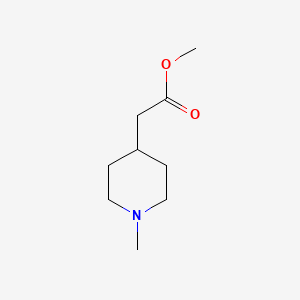

Methyl 2-(1-methylpiperidin-4-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-methylpiperidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFMUHLTSDBYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598717 | |

| Record name | Methyl (1-methylpiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95533-25-8 | |

| Record name | Methyl (1-methylpiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(1-methylpiperidin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for methyl 2-(1-methylpiperidin-4-yl)acetate, a valuable piperidine derivative for pharmaceutical research and development. Two primary synthesis routes are detailed, starting from commercially available precursors. The first pathway involves the catalytic hydrogenation of a pyridine precursor followed by N-methylation. The second, more classical approach, utilizes the Arndt-Eistert homologation of a protected piperidine-4-carboxylic acid. This document includes detailed experimental protocols, tabulated quantitative data for each synthetic step, and visual diagrams of the reaction pathways and experimental workflows to ensure clarity and reproducibility.

Introduction

Substituted piperidines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their conformational flexibility and ability to interact with various biological targets make them privileged scaffolds in medicinal chemistry. This compound is a key building block in the synthesis of more complex molecules, and its efficient preparation is of significant interest to the drug development community. This guide outlines two robust and well-documented synthetic routes to this compound.

Synthesis Pathway Overview

Two principal synthetic pathways for the preparation of this compound have been identified and are detailed below.

-

Pathway 1: Catalytic Hydrogenation and N-Methylation. This modern and efficient route begins with the catalytic hydrogenation of methyl 2-(pyridin-4-yl)acetate to yield the key intermediate, methyl 2-(piperidin-4-yl)acetate. Subsequent N-methylation of the piperidine nitrogen affords the final product.

-

Pathway 2: Arndt-Eistert Homologation and N-Methylation. This classical pathway involves the chain extension of a protected piperidine-4-carboxylic acid (isonipecotic acid) derivative via the Arndt-Eistert reaction. The resulting ester is then deprotected and N-methylated to provide the target molecule.

The following sections provide detailed experimental protocols and quantitative data for each step of these pathways.

Pathway 1: Catalytic Hydrogenation and N-Methylation

This pathway is often preferred due to the commercial availability of the starting material and the high efficiency of the reactions.

Step 1: Synthesis of Methyl 2-(piperidin-4-yl)acetate via Catalytic Hydrogenation

The first step involves the reduction of the aromatic pyridine ring of methyl 2-(pyridin-4-yl)acetate to the corresponding piperidine.

Experimental Protocol:

-

Reaction Setup: To a solution of methyl 2-(pyridin-4-yl)acetate (1 equivalent) in glacial acetic acid, add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst).

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-70 bar) in a high-pressure reactor.

-

Reaction Monitoring: The reaction is stirred at room temperature until the consumption of hydrogen ceases, indicating the completion of the reduction. The progress can also be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to remove the acetic acid. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield methyl 2-(piperidin-4-yl)acetate.

Quantitative Data:

| Reactant | Reagents | Solvent | Pressure (bar) | Temperature | Reaction Time (h) | Yield (%) | Purity (%) |

| Methyl 2-(pyridin-4-yl)acetate | PtO₂ (catalyst), H₂ | Glacial Acetic Acid | 50-70 | Room Temp. | 4-8 | >90 | >95 |

Step 2: N-Methylation of Methyl 2-(piperidin-4-yl)acetate via Eschweiler-Clarke Reaction

The secondary amine of the piperidine ring is methylated using the Eschweiler-Clarke reaction, which employs formaldehyde as the source of the methyl group and formic acid as the reducing agent. This method is highly effective and prevents over-methylation to the quaternary ammonium salt.[1][2][3][4]

Experimental Protocol:

-

Reaction Setup: To a solution of methyl 2-(piperidin-4-yl)acetate (1 equivalent) is added an excess of aqueous formaldehyde (typically 37% solution) and formic acid.

-

Reaction Conditions: The reaction mixture is heated to reflux (around 100 °C) and maintained at this temperature for several hours.[1] The reaction progress is monitored by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is made basic by the careful addition of a sodium hydroxide solution. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Quantitative Data:

| Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Methyl 2-(piperidin-4-yl)acetate | Formaldehyde, Formic Acid | None (or water) | 100 | 4-12 | 85-95 | >98 |

Logical Workflow for Pathway 1:

Caption: Synthetic workflow for Pathway 1.

Pathway 2: Arndt-Eistert Homologation and N-Methylation

This pathway provides an alternative route starting from a protected piperidine-4-carboxylic acid.

Step 1: N-Protection of Piperidine-4-carboxylic Acid

To prevent side reactions at the piperidine nitrogen during the subsequent steps, it is first protected, commonly with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol:

-

Reaction Setup: Piperidine-4-carboxylic acid (isonipecotic acid) is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification and Protection: A base, such as sodium hydroxide, is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then acidified and extracted with an organic solvent. The organic layer is dried and concentrated to yield N-Boc-piperidine-4-carboxylic acid.

Quantitative Data:

| Reactant | Reagents | Solvent | Temperature | Reaction Time (h) | Yield (%) | Purity (%) |

| Piperidine-4-carboxylic acid | Boc₂O, NaOH | Dioxane/Water | Room Temp. | 12-24 | >95 | >98 |

Step 2: Arndt-Eistert Homologation

The N-protected carboxylic acid undergoes a one-carbon chain extension using the Arndt-Eistert reaction.[5][6][7][8]

Experimental Protocol:

-

Acid Chloride Formation: N-Boc-piperidine-4-carboxylic acid is converted to its corresponding acid chloride by treatment with a chlorinating agent such as oxalyl chloride or thionyl chloride in an anhydrous solvent like dichloromethane (DCM).

-

Diazoketone Formation: The crude acid chloride is then reacted with an excess of diazomethane (or a safer alternative like trimethylsilyldiazomethane) at low temperature (0 °C) to form the α-diazoketone.

-

Wolff Rearrangement and Esterification: The diazoketone is then subjected to a Wolff rearrangement in the presence of methanol and a silver(I) catalyst (e.g., silver benzoate or silver oxide). This rearrangement generates a ketene intermediate, which is trapped by methanol to form the desired methyl ester, methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate.

Quantitative Data:

| Reactant | Reagents | Solvent | Temperature (°C) | Overall Yield (%) | Purity (%) |

| N-Boc-piperidine-4-carboxylic acid | 1. Oxalyl Chloride2. Diazomethane3. Ag₂O, Methanol | DCM, Methanol | 0 to reflux | 70-85 | >95 |

Step 3: N-Deprotection

The Boc protecting group is removed under acidic conditions.

Experimental Protocol:

-

Reaction Setup: Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate is dissolved in an anhydrous solvent such as dichloromethane or dioxane.

-

Acidolysis: An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, is added.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base and extracted to yield methyl 2-(piperidin-4-yl)acetate.

Quantitative Data:

| Reactant | Reagents | Solvent | Temperature | Reaction Time (h) | Yield (%) | Purity (%) |

| Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate | TFA or HCl in Dioxane | DCM or Dioxane | Room Temp. | 1-4 | >95 | >98 |

Step 4: N-Methylation

The final step is the N-methylation of the deprotected intermediate, as described in Pathway 1 (Section 3.2).

Logical Workflow for Pathway 2:

Caption: Synthetic workflow for Pathway 2.

Conclusion

This technical guide has detailed two effective and reproducible synthetic pathways for the preparation of this compound. Pathway 1, involving catalytic hydrogenation and subsequent Eschweiler-Clarke N-methylation, represents a more modern and direct approach, particularly given the commercial availability of the pyridine-based starting material. Pathway 2, utilizing the classical Arndt-Eistert homologation, offers a reliable alternative starting from piperidine-4-carboxylic acid. The provision of detailed experimental protocols, quantitative data, and clear visual workflows is intended to aid researchers and drug development professionals in the efficient synthesis of this important chemical intermediate.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 4. name-reaction.com [name-reaction.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 2-(1-methylpiperidin-4-yl)acetate

This technical guide provides a comprehensive overview of the chemical and biological properties of Methyl 2-(1-methylpiperidin-4-yl)acetate, tailored for researchers, scientists, and professionals in drug development. The document summarizes its chemical identity, physicochemical properties, relevant experimental protocols, and known biological activities, with a focus on quantitative data and detailed methodologies.

Chemical Properties

This compound is a piperidine derivative with potential applications in neuroscience research. Below is a summary of its key chemical identifiers and physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 171.24 g/mol | (Calculated) |

| Monoisotopic Mass | 171.12593 Da | PubChem[1] |

| SMILES | CN1CCC(CC1)CC(=O)OC | PubChem[1] |

| InChI Key | BMFMUHLTSDBYKC-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | Not readily available | - |

| Boiling Point | Predicted: 227.5 ± 25.0 °C | (Predicted) |

| Melting Point | Not available | - |

| Density | Predicted: 0.98 ± 0.1 g/cm³ | (Predicted) |

| Solubility | Not available | - |

| Predicted XlogP | 0.8 | PubChem[1] |

Experimental Protocols

A key application of this compound is in the synthesis of its radiolabeled analog, N-[¹¹C]Methylpiperidin-4-yl acetate ([¹¹C]MP4A), a positron emission tomography (PET) tracer for acetylcholinesterase (AChE).

Synthesis of N-[¹¹C]Methylpiperidin-4-yl acetate ([¹¹C]MP4A)

The synthesis of [¹¹C]MP4A is typically achieved through the N-methylation of its precursor, methyl 2-(piperidin-4-yl)acetate, using a radiolabeled methylating agent. Several methods have been reported, with variations in the methylating agent and reaction conditions.[2]

Method 1: Using [¹¹C]Methyl Iodide

-

Precursor: Methyl 2-(piperidin-4-yl)acetate hydrochloride

-

Reagents: [¹¹C]Methyl iodide ([¹¹C]CH₃I), anhydrous dimethylformamide (DMF)

-

Procedure:

-

[¹¹C]Methyl iodide is produced via the gas-phase iodination of [¹¹C]methane.

-

The [¹¹C]CH₃I is trapped in a solution of methyl 2-(piperidin-4-yl)acetate hydrochloride in anhydrous DMF.

-

The reaction mixture is heated to promote the N-methylation reaction.

-

The crude product is purified using high-performance liquid chromatography (HPLC).

-

-

Radiochemical Yield: 20-60%[2]

-

Radiochemical Purity: >98%[2]

Method 2: Using [¹¹C]Methyl Triflate

-

Precursor: Methyl 2-(piperidin-4-yl)acetate

-

Reagents: [¹¹C]Methyl triflate ([¹¹C]CH₃OTf), dimethyl sulfoxide (DMSO)

-

Procedure:

-

[¹¹C]Methyl triflate is synthesized from [¹¹C]methyl iodide.

-

The precursor is dissolved in DMSO, and the [¹¹C]CH₃OTf is introduced.

-

The reaction proceeds at room temperature.

-

Purification is performed via HPLC.

-

-

Radiochemical Yield: 10-40%[2]

Below is a graphical representation of the general synthesis workflow for [¹¹C]MP4A.

References

Spectroscopic Profile of Methyl 2-(1-methylpiperidin-4-yl)acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-(1-methylpiperidin-4-yl)acetate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: C₉H₁₇NO₂

Molecular Weight: 171.24 g/mol

Spectroscopic Data

While experimental spectra for this specific compound are not widely published, the following data represents predicted values derived from computational models and analysis of structurally similar compounds. These predictions provide a reliable baseline for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | O-CH₃ |

| ~2.85 | d | 2H | Piperidine C2-H (axial) |

| ~2.27 | s | 3H | N-CH₃ |

| ~2.22 | d | 2H | CH₂ -COO |

| ~1.95 | t | 2H | Piperidine C2-H (equatorial) |

| ~1.75 | m | 1H | Piperidine C4-H |

| ~1.62 | d | 2H | Piperidine C3-H (axial) |

| ~1.30 | q | 2H | Piperidine C3-H (equatorial) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C =O |

| ~55.8 | Piperidine C 2 |

| ~51.5 | O-C H₃ |

| ~46.2 | N-C H₃ |

| ~41.0 | C H₂-COO |

| ~34.5 | Piperidine C 4 |

| ~31.8 | Piperidine C 3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2800 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The data presented below is based on predicted values.[1]

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 172.1332 | [M+H]⁺ |

| 194.1151 | [M+Na]⁺ |

| 170.1186 | [M-H]⁻ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 500 MHz

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz

-

Pulse Program: Proton-decoupled single-pulse

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

FT-IR Spectroscopy

Sample Preparation:

A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Mode: Transmittance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean KBr plates should be acquired prior to the sample measurement.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Data Acquisition:

-

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive and Negative

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 50-500 m/z

Workflow and Logical Diagrams

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a small molecule.

Caption: Logical workflow for NMR-based structure elucidation.

This guide serves as a foundational reference for the spectroscopic characterization of this compound. The provided data and protocols are designed to facilitate efficient and accurate analysis in a research and development setting.

References

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to Methyl 2-(1-methylpiperidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1-methylpiperidin-4-yl)acetate is a piperidine derivative with a structure suggestive of potential interactions with key neurological targets. While direct empirical data on its mechanism of action remains unpublished, its close structural analogy to known acetylcholinesterase (AChE) substrates, such as N-[11C]Methylpiperidin-4-yl acetate, points towards a probable role as a modulator of cholinergic signaling. This technical guide outlines a comprehensive, albeit theoretical, framework for the elucidation of its primary mechanism of action, focusing on its potential as a cholinesterase inhibitor. Furthermore, we propose the exploration of secondary targets, including the 5-HT2A receptor and T-type calcium channels, to construct a complete pharmacological profile. This document provides detailed experimental protocols, hypothetical data presentations, and visual workflows to guide future research endeavors.

Introduction

The piperidine moiety is a prevalent scaffold in numerous centrally active pharmaceuticals, valued for its ability to interact with a wide array of biological targets. This compound, a relatively uncharacterized compound, presents an intriguing subject for pharmacological investigation due to its structural features. The N-methylated piperidine ring coupled with an acetate ester suggests a potential interaction with enzymes that recognize acetylcholine, most notably acetylcholinesterase (AChE). The radiolabeled analog, N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A), is a well-established positron emission tomography (PET) tracer used to measure AChE activity in the brain.[1] [11C]MP4A acts as a substrate for AChE, and its rate of hydrolysis provides a direct measure of enzyme activity.[1] This precedent forms the primary hypothesis for the mechanism of action of this compound.

This guide will first detail the proposed primary mechanism of action involving cholinesterase inhibition. Subsequently, it will explore potential secondary mechanisms targeting the 5-HT2A receptor and T-type calcium channels, given the known activities of other piperidine-containing compounds.[2][3]

Proposed Primary Mechanism of Action: Cholinesterase Inhibition

We hypothesize that this compound acts as an inhibitor or a substrate of cholinesterases, primarily acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE). This interaction would lead to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

In Vitro Assessment of Cholinesterase Inhibition

The foundational method for testing this hypothesis is the in vitro cholinesterase inhibition assay, most commonly performed using the Ellman method.[4][5] This colorimetric assay is robust, sensitive, and suitable for high-throughput screening.[6][7]

This protocol is adapted from established methodologies for determining cholinesterase inhibition.[4][8]

Materials:

-

Acetylcholinesterase (from Electric Eel)

-

Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

S-Butyrylthiocholine iodide (BTCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (Test Compound)

-

Donepezil (Positive Control)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound and Donepezil in DMSO.

-

Prepare working solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of phosphate buffer to all wells.

-

Add 25 µL of varying concentrations of the test compound or Donepezil to the respective wells.

-

Add 25 µL of the enzyme solution (AChE or BChE) to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Add 25 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the cholinesterase inhibition assays.

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) |

| This compound | Value | Value | Value |

| Donepezil (Reference) | 0.023 | 7.3 | 317.4 |

Table 2: Kinetic Parameters of AChE Inhibition by this compound

| Parameter | Value |

| Ki (µM) | Value |

| Type of Inhibition | Competitive/Non-competitive/Mixed |

Signaling Pathway and Workflow Diagrams

Figure 1: Hypothesized Cholinergic Signaling Pathway Modulation.

Figure 2: Experimental Workflow for the Ellman's Assay.

Proposed Secondary Mechanisms of Action

To build a comprehensive pharmacological profile, it is prudent to investigate other potential targets, particularly those known to be modulated by piperidine derivatives.

5-HT2A Receptor Binding

Several piperidine-containing compounds exhibit affinity for serotonin receptors, particularly the 5-HT2A subtype.[2] An antagonist or inverse agonist activity at this receptor could have implications for neuropsychiatric conditions.

This protocol is designed to determine the binding affinity of the test compound for the human 5-HT2A receptor.

Materials:

-

HEK293 cells expressing human 5-HT2A receptors

-

[3H]-Ketanserin (Radioligand)

-

Mianserin (Non-specific binding control)

-

This compound (Test Compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from HEK293-h5-HT2A cells.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Ketanserin, and varying concentrations of the test compound. For non-specific binding, use a high concentration of Mianserin.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.

-

Quantification: Wash the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the Ki value for the test compound.

T-type Calcium Channel Blockade

Certain piperidine derivatives have been identified as T-type calcium channel blockers, a mechanism relevant to conditions like epilepsy and neuropathic pain.[3]

This high-throughput assay measures the ability of the test compound to block calcium influx through T-type calcium channels.

Materials:

-

HEK293 cells stably expressing a human T-type calcium channel subtype (e.g., Cav3.2)

-

Fluo-4 AM (Calcium-sensitive fluorescent dye)

-

Assay buffer (e.g., HBSS)

-

This compound (Test Compound)

-

Mibefradil (Positive Control)

-

Potassium chloride (KCl) solution for depolarization

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the HEK293-Cav3.2 cells in a 96-well plate and incubate overnight.

-

Dye Loading: Load the cells with Fluo-4 AM.

-

Compound Incubation: Add varying concentrations of the test compound or Mibefradil to the wells and incubate.

-

Calcium Influx Measurement: Use the fluorescence plate reader to measure baseline fluorescence, then add a depolarizing KCl solution to open the T-type calcium channels. Continue to measure the fluorescence to detect the influx of calcium.

-

Data Analysis: Calculate the percentage of inhibition of the calcium influx for each concentration of the test compound and determine the IC50 value.

Hypothetical Data for Secondary Targets

Table 3: Binding Affinity and Functional Activity at Secondary Targets

| Target | Assay Type | Parameter | Value |

| 5-HT2A Receptor | Radioligand Binding | Ki (µM) | Value |

| T-type Ca2+ Channel (Cav3.2) | Calcium Influx | IC50 (µM) | Value |

Logical Workflow for Target Screening

Figure 3: Logical Workflow for Pharmacological Screening.

Conclusion

While the precise mechanism of action of this compound awaits empirical validation, its structural characteristics strongly suggest a primary role as a modulator of the cholinergic system, likely through the inhibition of acetylcholinesterase. The experimental protocols detailed in this guide provide a clear and robust pathway to test this hypothesis. Furthermore, the exploration of potential secondary targets, such as the 5-HT2A receptor and T-type calcium channels, will be crucial in developing a comprehensive understanding of its pharmacological profile. The data generated from these proposed studies will be invaluable for guiding future drug development efforts and understanding the therapeutic potential of this novel piperidine derivative.

References

- 1. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. assaygenie.com [assaygenie.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Biological Landscape of Methyl 2-(1-methylpiperidin-4-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1-methylpiperidin-4-yl)acetate, a synthetic organic compound, has garnered significant attention in neuroscience and drug development, primarily as a molecular probe for imaging a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the known biological targets of this compound, with a central focus on its well-documented interaction with acetylcholinesterase (AChE). We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers investigating cholinergic neurotransmission and developing novel therapeutic agents.

Core Biological Target: Acetylcholinesterase (AChE)

The principal and most extensively studied biological target of this compound is acetylcholinesterase (AChE) .[1][2] This enzyme plays a crucial role in synaptic transmission by hydrolyzing the neurotransmitter acetylcholine, thereby terminating its action at cholinergic synapses.[1][2] The interaction of this compound with AChE is primarily as a substrate .

Mechanism of Action

This compound, particularly its radiolabeled form N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A), serves as an analog to acetylcholine.[1][2] Due to its lipophilic nature, it readily crosses the blood-brain barrier.[1][2] Once in the brain, it is specifically hydrolyzed by AChE. This enzymatic reaction yields a hydrophilic metabolite, N-[11C]methylpiperidinol ([11C]MP4OH), and acetic acid.[1] The resulting hydrophilic metabolite is effectively trapped within the brain as it cannot easily cross the blood-brain barrier, allowing for the quantitative measurement of AChE activity using Positron Emission Tomography (PET).[1][2]

References

An In-depth Technical Guide to Methyl 2-(1-methylpiperidin-4-yl)acetate and its Analogs

This technical guide provides a comprehensive overview of Methyl 2-(1-methylpiperidin-4-yl)acetate, focusing on its chemical identifiers, synthesis, and its significant role as a precursor to radiolabeled analogs used in neuroimaging. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers

Table 1: Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C9H17NO2 | [1] |

| SMILES | CN1CCC(CC1)CC(=O)OC | [1] |

| InChIKey | BMFMUHLTSDBYKC-UHFFFAOYSA-N | [1] |

It is important to distinguish the target compound from structurally similar molecules with assigned CAS numbers, such as "Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate" (CAS No. 1376259-47-0) and "Methyl (piperidin-4-yl)acetate hydrochloride" (CAS No. 81270-37-3)[2][3].

Synthesis and Radiolabeling

The synthesis of radiolabeled analogs of this compound, particularly N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A), is a key area of research for its application in Positron Emission Tomography (PET) imaging.

A common method for the synthesis of [11C]MP4A involves the N-methylation of a precursor, piperidin-4-yl acetate.

Materials:

-

Piperidin-4-yl acetate hydrochloride

-

[11C]Methyl iodide or [11C]methyl triflate

-

Solvent (e.g., anhydrous dimethylformamide)

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

The precursor, piperidin-4-yl acetate hydrochloride, is dissolved in an appropriate anhydrous solvent.

-

The radiolabeling agent, [11C]methyl iodide or [11C]methyl triflate, is introduced into the reaction mixture.

-

The reaction is allowed to proceed, often with heating, for a short duration.

-

The resulting product, [11C]MP4A, is then purified using HPLC[3].

Table 2: Quantitative Data for [11C]MP4A Synthesis

| Parameter | Value | Source |

| Radiochemical Yield | 10-60% | [3] |

| Radiochemical Purity | >98% | [3] |

| Specific Activity | Average of 37 GBq/μmol (1 Ci/μmol) | [3] |

| Total Synthesis Time | Approximately 40 minutes | [3] |

Biological Significance and Mechanism of Action

This compound analogs are primarily utilized as imaging agents to study the activity of acetylcholinesterase (AChE) in the brain. AChE is a critical enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The dysregulation of cholinergic systems is implicated in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease[3][4].

The radiolabeled analog, [11C]MP4A, is designed to be lipophilic, allowing it to readily cross the blood-brain barrier. Once in the brain, it is hydrolyzed by AChE into a hydrophilic metabolite, N-[11C]methylpiperidinol ([11C]MP4OH). This charged metabolite is then effectively trapped within the brain, enabling the visualization and quantification of AChE activity using PET imaging[3][4].

The following diagram illustrates the synthesis of [11C]MP4A and its subsequent biological processing in the brain.

Caption: Synthesis and biological fate of [11C]MP4A.

Conclusion

This compound is a crucial chemical entity, primarily recognized for its role as a precursor in the synthesis of radiolabeled probes for neuroimaging. The insights gained from studying its analogs, such as [11C]MP4A, have significant implications for understanding the pathophysiology of neurodegenerative diseases and for the development of novel therapeutic agents. The lack of a specific CAS number for the parent compound highlights the need for further chemical database characterization. This guide provides a foundational understanding for researchers interested in the application of this compound and its derivatives in neuroscience and drug discovery.

References

- 1. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. N-[18F]Fluoroethylpiperidin-4ylmethyl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Methyl 2-(1-methylpiperidin-4-yl)acetate

This document provides a concise overview of the fundamental physicochemical properties of Methyl 2-(1-methylpiperidin-4-yl)acetate, a compound of interest in synthetic chemistry and drug discovery. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The essential molecular identifiers for this compound are summarized in the table below. This information is critical for molecular modeling, analytical characterization, and stoichiometric calculations in experimental protocols.

| Parameter | Value | Reference |

| Molecular Formula | C9H17NO2 | [1] |

| Monoisotopic Mass | 171.12593 Da | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula are beyond the scope of this guide. However, standard analytical techniques such as mass spectrometry (for molecular weight and formula confirmation) and nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation) are typically employed.

Logical Relationship of Molecular Properties

The relationship between the chemical name, its molecular formula, and its molecular weight is fundamental. The chemical name defines the structure, from which the molecular formula (the type and number of atoms) can be determined. The molecular weight is then calculated based on the atomic weights of the constituent atoms in the molecular formula.

Caption: Logical flow from chemical name to molecular formula and weight.

References

Technical Guide: Solubility and Stability Profile of Methyl 2-(1-methylpiperidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of Methyl 2-(1-methylpiperidin-4-yl)acetate. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, including piperidine derivatives and methyl esters, to project a likely physicochemical profile. Furthermore, it furnishes detailed, adaptable experimental protocols for the systematic determination of its solubility and stability, which are crucial for its application in research and drug development. The guide also includes visualizations of key experimental workflows to facilitate the design and execution of these studies.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C9H17NO2.[1][2] Its structure consists of a central piperidine ring N-methylated at position 1, with a methyl acetate group attached at position 4. The presence of a tertiary amine (the piperidine nitrogen) and an ester functional group are the primary determinants of its chemical properties.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | PubChem[1] |

| Molecular Weight | 171.24 g/mol | CymitQuimica[2] |

| Monoisotopic Mass | 171.12593 Da | PubChem[1] |

| Predicted XlogP | 0.8 | PubChem[1] |

| Predicted pKa (Most Basic) | 10.27 ± 0.10 | ChemicalBook[3] |

Note: The pKa value is for a structurally similar compound, 1-methyl-4-(piperidin-4-yl)-piperazine, and is used here as an estimate.

Solubility Profile

Direct experimental data on the solubility of this compound is not extensively available in the public domain. However, its solubility can be predicted based on its structural features and comparison with similar molecules.

-

Aqueous Solubility : The piperidine nitrogen, being a tertiary amine, is basic and will be protonated at physiological pH, forming a hydrochloride salt which is generally water-soluble.[3] A structurally related compound, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, shows good solubility in PBS (pH 7.2) at 10 mg/mL.[4] However, the overall solubility will be influenced by the lipophilicity of the rest of the molecule. The predicted XlogP of 0.8 suggests moderate lipophilicity.[1]

-

Organic Solvent Solubility : Methyl esters are generally soluble in a range of organic solvents.[5] For instance, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is soluble in DMF, DMSO, and ethanol.[4] It is anticipated that this compound will exhibit good solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF.

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale / Notes |

| Water (acidic pH) | High | Formation of soluble piperidinium salt. |

| Water (neutral pH, e.g., PBS) | Moderate to High | Expected to be protonated and soluble.[3][4] |

| Water (basic pH) | Low | The free base is expected to be less soluble than the salt form. |

| Methanol | High | Polar protic solvent, suitable for methyl esters.[6] |

| Ethanol | High | Polar protic solvent.[4] |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, good for dissolving a wide range of compounds.[4][5] |

| Dichloromethane (DCM) | High | Non-polar organic solvent. |

| Hexane | Low | Non-polar solvent, poor solubility expected due to the polar groups. |

Stability Profile

The stability of this compound is governed by its two primary functional groups: the ester and the N-methylpiperidine ring.

-

pH Stability : The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.[5][7] This hydrolysis is typically faster under basic (saponification) conditions.[6] The piperidine ring itself is generally stable, but can be affected by strong acids, forming salts.[8]

-

Enzymatic Stability : A radiolabeled version of this compound, N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A), is known to be a substrate for acetylcholinesterase (AChE).[9] AChE rapidly hydrolyzes the ester bond.[9] Therefore, in biological systems containing esterases (e.g., plasma, liver microsomes, brain homogenates), the compound is expected to be rapidly degraded.[9]

-

Thermal Stability : Piperidine itself is relatively stable at room temperature but can decompose at high temperatures.[8] The stability of piperidine-containing compounds under thermal stress can vary. For example, piperine showed more stability under thermal stress compared to hydrolytic or photolytic stress.[10]

-

Oxidative Stability : The piperidine ring can be susceptible to oxidation, where strong oxidizing agents can attack the C-H bonds or the nitrogen atom, potentially leading to ring-opening.[8]

-

Photostability : Compounds with piperidine moieties, such as piperine, can be susceptible to degradation upon exposure to UV light.[11] It is advisable to store this compound protected from light.

Table 3: Predicted Stability of this compound under Stress Conditions

| Condition | Predicted Stability | Likely Degradation Pathway(s) |

| Acidic (e.g., 0.1 M HCl) | Low to Moderate | Ester hydrolysis.[5][7] |

| Basic (e.g., 0.1 M NaOH) | Low | Rapid ester hydrolysis (saponification).[5][6][7] |

| Oxidative (e.g., 3% H2O2) | Low to Moderate | Oxidation of the piperidine ring or nitrogen atom.[8] |

| Thermal (e.g., 60°C) | Moderate | Potential for long-term degradation.[8] |

| Photolytic (UV/Vis light) | Low to Moderate | Potential for photodegradation.[11] |

| In presence of Esterases | Very Low | Rapid enzymatic hydrolysis of the ester.[9] |

Experimental Protocols

The following protocols provide a framework for experimentally determining the solubility and stability of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in aqueous buffers at different pH values.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Borate buffer, pH 9.0

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance and pH meter

-

Orbital shaker with temperature control

-

HPLC system with UV or MS detector

Procedure:

-

Prepare saturated solutions by adding an excess amount of the compound to each buffer in separate glass vials.

-

Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

-

Shake the samples for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the vials to stand undisturbed for at least 1 hour for the undissolved solid to settle.

-

Carefully withdraw an aliquot from the clear supernatant of each vial.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered samples with an appropriate mobile phase.

-

Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

-

Perform the experiment in triplicate for each pH condition.

Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of the compound under various stress conditions to identify potential degradation pathways.

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H2O2)

-

Temperature-controlled incubator and photostability chamber.[5]

-

HPLC-UV or LC-MS/MS system.

Procedure:

-

Sample Preparation: Prepare multiple aliquots of the compound's stock solution in separate vials for each stress condition.

-

Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl.[5]

-

Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH.[5]

-

Oxidative Degradation: Add an equal volume of 3% H2O2.[5]

-

Thermal Stress: Place an aliquot in an incubator at an elevated temperature (e.g., 60°C).[5]

-

Photostability: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.[5]

-

Control: Keep one aliquot under normal storage conditions (e.g., 2-8°C, protected from light).[5]

-

-

Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Analyze the samples using a stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent compound and identify major degradation products.

Visualizations

Experimental Workflow

Caption: Workflow for determining the solubility and stability of a chemical compound.

Biological Interaction Pathway

Caption: Enzymatic hydrolysis of the compound by Acetylcholinesterase (AChE).

References

- 1. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. biosynce.com [biosynce.com]

- 9. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 2-(1-methylpiperidin-4-yl)acetate" literature review and background

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-methylpiperidin-4-yl)acetate is a substituted piperidine derivative of significant interest in medicinal chemistry and neuroscience research. While the non-radiolabeled form serves as a versatile synthetic intermediate, its radiolabeled counterpart, N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A), has gained prominence as a positron emission tomography (PET) tracer for imaging acetylcholinesterase (AChE) activity in the brain.[1] This guide provides a comprehensive review of the synthesis, chemical properties, and biological significance of this compound, with a focus on its role in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound and its Precursor

| Property | This compound | Methyl 2-(piperidin-4-yl)acetate hydrochloride |

| Molecular Formula | C9H17NO2[2] | C8H16ClNO2[3] |

| Molecular Weight | 171.24 g/mol [4] | 193.67 g/mol [3] |

| InChI Key | BMFMUHLTSDBYKC-UHFFFAOYSA-N[2] | ADBDFGZYGJGDNJ-UHFFFAOYSA-N[3] |

| Purity | ≥97% (as available from some suppliers)[4] | Not specified |

| Predicted XlogP | 0.8[2] | Not available |

| Predicted m/z ([M+H]+) | 172.13321[2] | Not applicable |

| Predicted m/z ([M+Na]+) | 194.11515[2] | Not applicable |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the N-methylation of its precursor, Methyl 2-(piperidin-4-yl)acetate. This transformation is a common and well-established method in organic synthesis.

Synthesis of the Precursor: Methyl 2-(piperidin-4-yl)acetate

The precursor, Methyl 2-(piperidin-4-yl)acetate, is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. While multiple synthetic routes exist, a common approach involves the esterification of 4-piperidineacetic acid.

Synthesis of this compound

The final step in the synthesis is the N-methylation of the piperidine ring. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing formaldehyde and formic acid.

Experimental Protocol: N-methylation of Methyl 2-(piperidin-4-yl)acetate via Eschweiler-Clarke Reaction

Materials:

-

Methyl 2-(piperidin-4-yl)acetate hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of Methyl 2-(piperidin-4-yl)acetate hydrochloride (1 equivalent) in a round-bottom flask, add an excess of formaldehyde (e.g., 3-5 equivalents).

-

Slowly add an excess of formic acid (e.g., 3-5 equivalents) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Literature Review and Background

The primary significance of this compound in the scientific literature is as the immediate precursor to the PET tracer N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A).

Role as a PET Tracer for Acetylcholinesterase (AChE) Imaging

[11C]MP4A is a substrate for acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1] In the brain, [11C]MP4A is hydrolyzed by AChE to a hydrophilic metabolite, [11C]N-methyl-4-hydroxypiperidine, which is then trapped. This trapping mechanism allows for the in vivo quantification of AChE activity using PET imaging.[1]

Application in Neurodegenerative Disease Research

Degeneration of cholinergic neurons and subsequent reduction in AChE levels are hallmarks of neurodegenerative disorders like Alzheimer's disease.[1] PET imaging with [11C]MP4A allows researchers to non-invasively study these changes in living subjects, providing a valuable tool for diagnosis, monitoring disease progression, and evaluating the efficacy of new therapies.

Quantitative Data

The available quantitative data primarily pertains to the radiolabeled analog, [11C]MP4A.

Table 2: Synthesis and in vivo data for [11C]MP4A

| Parameter | Value | Reference |

| Radiochemical Yield | 20-60% | [1] |

| Radiochemical Purity | >98% | [1] |

| Specific Activity | 37 GBq/μmol (average) | [1] |

| Striatum/Cerebellum Ratio (mice) | 1.94 ± 0.16 | [1] |

| Striatum/Cortex Ratio (mice) | 1.03 ± 0.14 | [1] |

Experimental Workflows

The overall workflow for utilizing this compound in neuroscience research involves its synthesis, radiolabeling, and subsequent use in PET imaging studies.

Conclusion

This compound is a valuable molecule in the field of neuroscience and drug development. Its non-radiolabeled form is a key synthetic intermediate, while its radiolabeled analog, [11C]MP4A, provides a powerful tool for the in vivo study of acetylcholinesterase activity. Further research into the pharmacological properties of the non-radiolabeled compound and the development of analogs could open new avenues for therapeutic interventions in neurodegenerative diseases. This guide has provided a comprehensive overview of the current knowledge on this compound, offering a solid foundation for researchers and scientists in the field.

References

- 1. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]

- 3. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the esterification of 2-(pyridin-4-yl)acetic acid, followed by catalytic hydrogenation of the pyridine ring, and concluding with N-methylation. This guide includes comprehensive experimental procedures, a summary of reaction parameters, and a visual workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Substituted piperidines are a ubiquitous structural motif in a wide array of pharmaceuticals, recognized for their favorable physicochemical properties and their ability to interact with diverse biological targets. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The following protocols outline a reliable synthetic route to this compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(pyridin-4-yl)acetate (Esterification)

This procedure describes the conversion of 2-(pyridin-4-yl)acetic acid to its corresponding methyl ester.

Materials:

-

2-(Pyridin-4-yl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(pyridin-4-yl)acetic acid (1.0 eq).

-

Add anhydrous methanol in a sufficient volume to dissolve the starting material (e.g., 10-20 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(pyridin-4-yl)acetate. The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of Methyl 2-(piperidin-4-yl)acetate (Catalytic Hydrogenation)

This protocol outlines the reduction of the pyridine ring of methyl 2-(pyridin-4-yl)acetate to a piperidine ring.

Materials:

-

Methyl 2-(pyridin-4-yl)acetate

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Celite or a similar filter aid

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

Procedure:

-

In a suitable hydrogenation vessel, dissolve methyl 2-(pyridin-4-yl)acetate (1.0 g) in glacial acetic acid (5 mL).[1]

-

Add a catalytic amount of Platinum(IV) oxide (5 mol %).[1]

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the system with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-70 bar.[1]

-

Stir the reaction mixture at room temperature for 6-10 hours, or until hydrogen uptake ceases.[1]

-

Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is basic.

-

Extract the mixture with ethyl acetate (3 x 20 mL).[1]

-

Filter the combined organic extracts through a pad of Celite to remove the catalyst.[1]

-

Dry the filtrate over anhydrous sodium sulfate.[1]

-

Concentrate the solvent under reduced pressure to obtain methyl 2-(piperidin-4-yl)acetate.

Step 3: Synthesis of this compound (N-Methylation via Eschweiler-Clarke Reaction)

This final step involves the methylation of the secondary amine of the piperidine ring.

Materials:

-

Methyl 2-(piperidin-4-yl)acetate

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide solution (e.g., 1 M)

-

Diethyl ether or other suitable organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add methyl 2-(piperidin-4-yl)acetate (1.0 eq).

-

Add an excess of formaldehyde (e.g., 2.5 eq) and formic acid (e.g., 2.5 eq).

-

Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. The evolution of carbon dioxide should be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully make the solution basic by the dropwise addition of a sodium hydroxide solution.

-

Extract the product with diethyl ether or another suitable organic solvent three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation or column chromatography.

Data Summary

| Step | Reaction | Key Reagents | Solvent | Temperature | Pressure | Typical Reaction Time |

| 1 | Esterification | 2-(Pyridin-4-yl)acetic acid, Methanol, H₂SO₄ (cat.) | Methanol | Reflux | Atmospheric | 4-6 hours |

| 2 | Catalytic Hydrogenation | Methyl 2-(pyridin-4-yl)acetate, PtO₂ | Glacial Acetic Acid | Room Temperature | 50-70 bar | 6-10 hours |

| 3 | N-Methylation | Methyl 2-(piperidin-4-yl)acetate, Formaldehyde, Formic Acid | None (or water) | 80-100 °C | Atmospheric | 2-4 hours |

Conclusion

The protocols provided herein describe a robust and efficient three-step synthesis of this compound. This versatile intermediate can be utilized in a variety of drug discovery and development programs. The procedures are based on well-established chemical transformations and can be adapted for scale-up in a laboratory setting. Adherence to standard laboratory safety practices is essential when performing these experiments.

References

Application Notes and Protocols for the Purification of Methyl 2-(1-methylpiperidin-4-yl)acetate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Methyl 2-(1-methylpiperidin-4-yl)acetate, a key intermediate in pharmaceutical synthesis, using column chromatography. The described methodology is designed to efficiently remove common impurities, yielding a product of high purity suitable for downstream applications in drug development and research.

Introduction

This compound is a substituted piperidine derivative of interest in medicinal chemistry. Synthesis of this compound can result in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a robust and widely used technique for the purification of such intermediates, separating compounds based on their differential adsorption to a stationary phase. This application note outlines a systematic approach to the purification of this compound using silica gel column chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 95533-25-8 |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Chromatographic Purification Protocol

Materials and Reagents

-

Crude this compound

-

Silica Gel (60 Å, 230-400 mesh)

-

n-Hexane (ACS grade)

-

Ethyl Acetate (ACS grade)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Potassium permanganate stain or iodine chamber for TLC visualization

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

Step 1: Thin Layer Chromatography (TLC) Analysis of Crude Product Before performing column chromatography, it is crucial to analyze the crude product by TLC to determine the number of components and their relative polarities.

-

Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

-

Spot the dissolved sample onto a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio).

-

Visualize the spots under UV light (if applicable) and by staining with potassium permanganate or iodine.

-

The target compound, being a basic amine, may exhibit tailing. If so, add a small amount of triethylamine (0.1-1%) to the developing solvent.

-

The ideal mobile phase for column chromatography should give the target compound an Rf value of approximately 0.2-0.3.

Step 2: Column Preparation (Slurry Packing Method)

-

Select an appropriate size glass chromatography column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

-

In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

-

Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

-

Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

-

Once the silica has settled, add another thin layer of sand on top of the silica bed.

-

Continuously elute the column with the mobile phase, ensuring the solvent level never drops below the top of the sand layer.

Step 3: Sample Preparation and Loading

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then removing the solvent under reduced pressure.

-

Carefully add the prepared sample to the top of the column.

Step 4: Elution and Fraction Collection

-

Begin eluting the column with the initial mobile phase.

-

Collect the eluent in a series of fractions (e.g., in test tubes).

-

Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate in hexane. A suggested gradient is provided in Table 2. The addition of 0.1-0.5% triethylamine to the mobile phase throughout the elution is recommended to minimize tailing of the basic product.

Table 2: Suggested Gradient Elution for Purification

| Step | Hexane (%) | Ethyl Acetate (%) | Triethylamine (%) | Column Volumes |

| 1 | 95 | 5 | 0.5 | 2 |

| 2 | 90 | 10 | 0.5 | 2 |

| 3 | 80 | 20 | 0.5 | 5 |

| 4 | 70 | 30 | 0.5 | 5 |

| 5 | 50 | 50 | 0.5 | As needed |

Step 5: Fraction Analysis

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Spot every few fractions on a TLC plate and develop it in the solvent system that gave a good separation for the crude product.

-

Fractions containing only the spot corresponding to the pure product are to be combined.

Step 6: Product Isolation

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

-

Determine the yield and characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, MS).

Troubleshooting

The following diagram outlines potential issues during the purification and their solutions.

Caption: A troubleshooting guide for common issues in column chromatography.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. By following these steps, researchers can obtain a high-purity product, which is essential for the success of subsequent research and development activities. The use of a gradient elution with a basic modifier is key to achieving good separation and peak shape for this basic compound.

Application Note: HPLC Analysis of Methyl 2-(1-methylpiperidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2-(1-methylpiperidin-4-yl)acetate. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and high-throughput screening, making it suitable for routine quality control, stability studies, and impurity profiling in drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its characterization. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection. The method is based on established principles for the analysis of piperidine derivatives.[1][2]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended for good separation and peak shape.[3]

-

Chemicals:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Trifluoroacetic acid (TFA), 0.1% (v/v)

-

This compound reference standard

-

Chromatographic Conditions

A representative set of chromatographic conditions is provided in Table 1. These parameters may require optimization for specific HPLC systems and columns.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

Standard and Sample Preparation

-

Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase A.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using mobile phase A to construct a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

-

Sample Solution: Prepare the sample to be analyzed at a target concentration of 0.5 mg/mL in mobile phase A. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. Key validation parameters and their typical acceptance criteria are summarized in Table 2.

Table 2: Method Validation Summary

| Parameter | Typical Acceptance Criteria |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0% |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels |

| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels |

| Precision | Repeatability (%RSD) ≤ 1.0%; Intermediate Precision (%RSD) ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |

| Specificity | Peak purity analysis and no interference from placebo or known impurities at the analyte's retention time |

Experimental Workflow

The logical flow of the HPLC analysis from sample preparation to data analysis is illustrated in the following diagram.

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

The decision-making process for developing an appropriate HPLC method for a piperidine-containing compound is outlined below. The primary consideration is the presence of a UV-absorbing chromophore.

Caption: Logic diagram for HPLC method development for piperidine derivatives.

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a water/acetonitrile gradient containing trifluoroacetic acid ensures good peak shape and resolution. This method is suitable for implementation in quality control laboratories for routine analysis and can be adapted for the analysis of related piperidine derivatives. Proper method validation is crucial before its application in a regulated environment.

References

Application Note: ¹H and ¹³C NMR Peak Assignment and Interpretation of Methyl 2-(1-methylpiperidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract